Product packaging for 3-methyl-1H-pyrazolo[4,3-d]pyrimidine(Cat. No.:)

3-methyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B11923149
M. Wt: 134.14 g/mol
InChI Key: UTHPRTOMISEONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-methyl-1H-pyrazolo[4,3-d]pyrimidine is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features the privileged pyrazolo[4,3-d]pyrimidine scaffold, a bioisostere of the endogenous purine base adenine, which allows it to effectively target the ATP-binding sites of various enzymes . Researchers value this core structure for developing inhibitors of clinically significant protein kinases. For instance, derivatives of this scaffold have demonstrated potent anti-inflammatory activity by suppressing the TLR4/p38 MAPK signaling pathway and reducing the production of key cytokines like NO, IL-6, and TNF-α in vitro, showing promise for treating conditions like acute lung injury (ALI) . Furthermore, this chemotype is extensively investigated in oncology . Pyrazolo[4,3-d]pyrimidine-based compounds have been designed as targeted therapies, acting as inhibitors for enzymes such as Cyclin-Dependent Kinases (CDKs) and Bruton's Tyrosine Kinase (BTK) , which are crucial in cell cycle progression and cancer proliferation. The methyl substituent at the 3-position offers a strategic site for further synthetic modification, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties . This product is intended for research applications in early drug discovery, including hit-to-lead optimization, enzymatic and cellular screening assays, and ADME-Tox profiling. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B11923149 3-methyl-1H-pyrazolo[4,3-d]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

3-methyl-2H-pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C6H6N4/c1-4-6-5(10-9-4)2-7-3-8-6/h2-3H,1H3,(H,9,10)

InChI Key

UTHPRTOMISEONZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C=NC=N2

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 1h Pyrazolo 4,3 D Pyrimidine and Its Analogs

Classical Synthetic Routes to the Pyrazolo[4,3-d]pyrimidine Core

Classical syntheses of the pyrazolo[4,3-d]pyrimidine nucleus are foundational and typically rely on well-established condensation and cyclization reactions. These routes are generally classified based on which of the two heterocyclic rings is formed last to create the fused system. ekb.eg

Strategies Involving Pyrimidine (B1678525) Ring Closure

One of the most direct methods for constructing the pyrazolo[4,3-d]pyrimidine core involves the annulation of a pyrimidine ring onto a pre-existing, appropriately substituted pyrazole (B372694). This approach leverages the reactivity of functional groups on the pyrazole ring, such as amino and carboxamide moieties, to build the second ring.

A key example is the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones from a 4-amino-1H-pyrazole-5-carboxamide precursor. rsc.org In this strategy, the pyrazole derivative, which contains vicinal amino and carboxamide groups, undergoes a cyclocondensation reaction with an aldehyde. This reaction forms the pyrimidine portion of the fused heterocyclic system. The process is an efficient way to generate a variety of substituted pyrazolo[4,3-d]pyrimidinones by simply varying the aldehyde reactant. rsc.org

Table 1: Example of Pyrimidine Ring Closure

Starting Material Reagent Product Description

Strategies Involving Pyrazole Ring Closure

Conversely, the pyrazolo[4,3-d]pyrimidine system can be synthesized by forming the pyrazole ring onto a pyrimidine precursor. This strategy typically starts with a pyrimidine that has reactive groups positioned to facilitate the formation of the five-membered pyrazole ring.

An illustrative method involves the reaction of a substituted pyrimidine-5-carbonitrile with hydrazine (B178648) or its derivatives. For instance, the synthesis of 3,4-diamino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines has been achieved by reacting 4-(amino-substituted)-2-methylthio-6-chloropyrimidine-5-carbonitriles with hydrazine. researchgate.net This reaction proceeds through the formation of an intermediate 6-hydrazinopyrimidine-5-carbonitrile, which then undergoes intramolecular cyclization to yield the final pyrazolo[3,4-d]pyrimidine product. This general approach, where a cyano group and a hydrazine moiety on a pyrimidine ring cyclize, is a classic method for constructing the fused pyrazole ring.

Modern Approaches for 3-methyl-1H-pyrazolo[4,3-d]pyrimidine Synthesis

Recent advancements in synthetic organic chemistry have introduced more sophisticated and efficient methods for preparing pyrazolo[4,3-d]pyrimidines. These modern approaches often provide advantages in terms of yield, selectivity, and sustainability.

Catalyst-Mediated Reactions

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that are otherwise difficult or inefficient. For the synthesis of pyrazolo[4,3-d]pyrimidines, both transition-metal and photocatalysts have been employed.

A notable example is the use of palladium catalysts in cross-coupling reactions to construct the core skeleton. For example, a pyrazole moiety can be introduced onto a pyrimidine ring via a Pd-catalyzed coupling reaction to form an intermediate, which is then elaborated to the final pyrazolo[4,3-d]pyrimidine derivative. nih.gov

More recently, a visible-light-mediated photocatalytic method has been developed for the aerobic oxidative synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones. rsc.org This approach uses a photocatalyst, such as 4CzIPN, to facilitate the cyclization of 4-amino-1H-pyrazole-5-carboxamides with aldehydes under an oxygen atmosphere. This method is highly efficient and operates under mild conditions, avoiding the need for harsh reagents or transition metals. rsc.org

Table 2: Examples of Catalyst-Mediated Synthesis

Reaction Type Catalyst Starting Materials Key Feature
Suzuki Coupling PdCl₂(amphos)₂ 4-Fluorophenyl boronic acid, Pyrimidine derivative Forms a key C-C bond to link the pyrazole precursor. nih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of heterocyclic compounds. For pyrazolo[4,3-d]pyrimidines, this includes the use of environmentally benign solvents, catalysts, and energy sources. researchgate.netnih.gov

The aforementioned visible-light-mediated synthesis is a prime example of a green approach, as it uses ambient oxygen as the oxidant and avoids toxic metal catalysts. rsc.org Another green technique is the use of microwave irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org While many reported green syntheses focus on the [3,4-d] isomer, the principles are directly applicable to the synthesis of this compound. rsc.orgrsc.org

Solid-Phase Synthesis Techniques

Solid-phase synthesis is a powerful technique for generating large libraries of compounds for drug discovery and high-throughput screening. This method involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions, with the final product being cleaved from the support at the end. tandfonline.com

The solid-phase parallel synthesis of a library of 4-β-D-ribofuranosylpyrazolo[4,3-d]pyrimidine nucleosides has been successfully demonstrated. tandfonline.com In this process, a key pyrazolo[4,3-d]pyrimidine intermediate was attached to a 4-methoxytrityl chloride (MMTCl) resin. tandfonline.com Diverse amines were then introduced via nucleophilic substitution in a parallel fashion using a semi-automated synthesizer. Finally, the desired nucleoside analogs were cleaved from the solid support. This methodology allows for the rapid and efficient generation of numerous derivatives from a common scaffold. tandfonline.com Although applied to nucleoside analogs, this technique is broadly applicable to other substituted pyrazolo[4,3-d]pyrimidines.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Pyrazolo[4,3-d]pyrimidin-7(6H)-one
4-(amino-substituted)-2-methylthio-6-chloropyrimidine-5-carbonitrile
3,4-diamino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine
6-hydrazinopyrimidine-5-carbonitrile
4-Fluorophenyl boronic acid
4CzIPN
4-β-D-Ribofuranosylpyrazolo[4,3-d]pyrimidine

Regioselectivity and Stereoselectivity Considerations in Synthesis

The synthesis of pyrazolo[4,3-d]pyrimidines often involves the condensation of a substituted pyrazole with a pyrimidine precursor, or vice versa. A primary challenge in these syntheses is controlling the regioselectivity, which dictates the final arrangement of atoms in the fused heterocyclic ring.

The reaction of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two possible regioisomers. mdpi.com The relative electrophilicity of the two carbonyl groups in the dicarbonyl compound determines the outcome of the reaction. mdpi.com If the electrophilicity is similar, a mixture of products may be obtained, whereas a significant difference can lead to high regioselectivity. mdpi.com For instance, in the synthesis of 1H-pyrazolo[3,4-b]pyridines, a related scaffold, the use of 1,1,1-trifluoropentane-2,4-dione results in the amino group of the 5-aminopyrazole preferentially attacking the more electrophilic carbonyl group attached to the trifluoromethyl group. mdpi.com

Multicomponent reactions have also been employed for the regioselective synthesis of pyrazolo[3,4-d]pyrimidine derivatives. nih.gov A one-pot, three-component condensation of 5-methyl-1H-pyrazol-3-amine, arylisothiocyanates, and aldehydes in the presence of p-toluenesulfonic acid has been shown to be a novel, efficient, and regioselective method. nih.gov Similarly, a tandem aza-Wittig reaction has been utilized for the regioselective synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. scilit.com

The structural confirmation of the resulting regioisomers is paramount. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, UV spectroscopy, and single-crystal X-ray diffraction are instrumental in unambiguously determining the regioselectivity of the synthesis. nih.govnih.gov

Stereoselectivity becomes a critical factor when chiral centers are introduced, particularly in the synthesis of nucleoside analogs where the stereochemistry of the carbocyclic sugar moiety is vital for biological activity. nih.gov In the synthesis of carbocyclic nucleosides based on the pyrazolo[3,4-d]pyrimidine scaffold, the Mitsunobu reaction is a key step where the stereochemistry of the sugar hydroxyl group dictates the stereochemical outcome of the final product. nih.gov

Derivatization Strategies at Key Positions of the this compound Scaffold

The ability to selectively functionalize the this compound core is essential for creating libraries of compounds for structure-activity relationship (SAR) studies. Key positions for derivatization include the nitrogen atoms of the pyrazole ring, the carbon atoms of the pyrimidine ring, and the methyl group at the 3-position.

Functionalization at Pyrazole Nitrogen Atoms

The pyrazole ring of the this compound system contains two nitrogen atoms (N1 and N2) that can potentially be functionalized, most commonly through alkylation. The regioselectivity of this functionalization is influenced by the reaction conditions, particularly the choice of base.

In the synthesis of novel N1-methyl pyrazolo[4,3-d]pyrimidines, alkylation of the pyrazole scaffold with methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can lead to a mixture of two regioisomers, the N1- and N2-alkylated products, which can then be separated. nih.gov The identification of these regioisomers is typically achieved using 1H NMR and NOESY spectroscopy. nih.gov

In a separate study, the reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents like methyl iodide, propargyl bromide, and phenacyl bromide was carried out using liquid-solid phase transfer catalysis, resulting in the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives functionalized at the pyrimidine nitrogen. nih.govmdpi.com

Starting MaterialAlkylating AgentProductReference
Pyrazolo[4,3-d]pyrimidine scaffoldMethyl iodideN1-methyl and N2-methyl pyrazolo[4,3-d]pyrimidines nih.gov
3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olMethyl iodide3,5-Dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one mdpi.com
3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olPropargyl bromide3-Methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one mdpi.com
3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olPhenacyl bromide3-Methyl-5-(2-oxo-2-phenylethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one mdpi.com

Functionalization at Pyrimidine Carbon Positions

The pyrimidine ring offers several carbon positions that can be functionalized to modulate the biological activity of the molecule. A common strategy involves the introduction of a leaving group, such as a halogen, which can then be displaced by various nucleophiles.

For instance, the chlorine atom at the C4-position of the pyrazolo[3,4-d]pyrimidine ring is susceptible to nucleophilic aromatic substitution. In the case of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which has two reactive chlorine atoms, treatment with methylamine (B109427) selectively substitutes the chlorine at the C4 position, demonstrating high regioselectivity. mdpi.com This allows for the introduction of various amines at this position. semanticscholar.org

Furthermore, palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds at the pyrimidine ring, although specific examples for the this compound scaffold are less commonly reported in the provided context. However, the general applicability of these methods to heterocyclic systems suggests their potential use in derivatizing this core as well. acs.org

Starting MaterialReagentProductReference
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidineMethylamine6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine mdpi.com
Ethyl N-4-cyano-1-aryl-1H-pyrazol-5-ylformimidateAmines4-Substituted pyrazolo[3,4-d]pyrimidines semanticscholar.org
4-chloropyrazolo[3,4-d]pyrimidinem-AnisidineN-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine semanticscholar.org

Side-Chain Modifications at the Methyl Group

Modification of the methyl group at the C3 position provides another avenue for structural diversification. While direct functionalization of the methyl group can be challenging, it can be achieved through a variety of synthetic transformations.

A common approach involves the introduction of a more reactive functional group. For example, while not at the C3 position, the modification of a 6-(chloromethyl) group on a 1-methyl-1H-pyrazolo[3,4-d]pyrimidine demonstrates a relevant strategy. The chlorine atom on this side chain can be displaced by nucleophiles, allowing for the introduction of a wide range of substituents. mdpi.com This principle could be extended to the 3-methyl group, which could first be halogenated (e.g., using N-bromosuccinimide) to create a reactive handle for subsequent nucleophilic substitution reactions.

Another potential strategy is the oxidation of the methyl group to an aldehyde or a carboxylic acid. These functional groups can then serve as points for further elaboration, such as the formation of imines, amides, or esters, significantly expanding the chemical space around the pyrazolopyrimidine scaffold. While direct examples for the this compound were not prominent in the provided search context, these are standard transformations in organic synthesis that could be applied to this system.

Molecular and Electronic Structure Elucidation of 3 Methyl 1h Pyrazolo 4,3 D Pyrimidine

Advanced Spectroscopic Characterization Methodologies

A combination of sophisticated spectroscopic techniques is employed to comprehensively characterize the molecular structure of 3-methyl-1H-pyrazolo[4,3-d]pyrimidine derivatives. These methods provide detailed information on connectivity, molecular weight, functional groups, and three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives in solution. mdpi.comdoaj.orgresearchgate.net Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to unambiguously assign proton and carbon signals. core.ac.ukcdnsciencepub.com

For instance, in a study of various substituted pyrazolo[3,4-d]pyrimidines, the application of two-dimensional techniques like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) allowed for the complete and unequivocal assignment of their ¹H and ¹³C NMR spectra. core.ac.uk The ¹H NMR spectrum of a related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, displayed characteristic singlets for the methyl group at 4.08 ppm, the chloromethyl group at 4.92 ppm, and the pyrazole (B372694) C-H proton at 8.46 ppm. mdpi.com

In the case of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, the ¹H NMR spectrum in DMSO-d₆ showed a singlet for the methyl group at 2.52 ppm, while the ¹³C NMR spectrum exhibited a corresponding signal at 13.37 ppm. mdpi.com The chemical shifts of the pyrazole and pyrimidine (B1678525) ring protons and carbons provide valuable insights into the electronic environment within the heterocyclic core. The use of different solvents, such as CDCl₃, can also be employed for NMR analysis. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivative in DMSO-d₆. mdpi.com

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃2.52 (s)13.37
C3-145.93
C3a-105.74
C4-157.99
C68.13 (s)152.24
C7a-148.88
Phenyl-C1'-138.29
Phenyl-C2',6'8.03-8.01 (m)121.36
Phenyl-C3',5'7.54-7.50 (m)129.11
Phenyl-C4'7.37-7.33 (m)126.62
NH12.34 (s)-
(s = singlet, m = multiplet)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound derivatives. proquest.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. mdpi.comnih.gov

Electron ionization (EI) is a common technique used to induce fragmentation of the parent molecule. The resulting fragmentation patterns offer valuable structural information. sapub.org For example, the mass spectrum of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine shows the molecular ion peak (M⁺) at m/z 198 and a characteristic M+2 peak at m/z 200 with an intensity ratio indicative of the presence of a chlorine atom. mdpi.com The fragmentation of pyrimidine rings often involves the successive loss of small functional groups. sapub.org

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and its analogs. proquest.com These techniques probe the vibrational modes of the molecule, providing a fingerprint spectrum that is unique to its structure.

For instance, the IR spectrum of 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine exhibits stretching bands at 3444, 3352, and 3190 cm⁻¹, which are characteristic of the N-H and NH₂ groups. nih.gov In another example, the IR spectrum of 6-{[2-(4-chlorobenzylidene)hydrazinyl]methyl}-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one shows a strong absorption at 1681 cm⁻¹ corresponding to the C=O stretching vibration. globalresearchonline.net The NIST Chemistry WebBook provides reference IR spectra for related compounds such as 4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. nist.gov The combination of experimental IR and Raman data with theoretical calculations can lead to a complete assignment of the fundamental vibrational modes of the molecule. nih.gov

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. mdpi.comdoaj.orgresearchgate.net This technique allows for the determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for complementing experimental data and providing deeper insights into the electronic structure and reactivity of molecules. researchgate.netresearchgate.net

Density Functional Theory (DFT) calculations are widely used to optimize the geometry, predict spectroscopic properties, and analyze the electronic structure of pyrazolo[4,3-d]pyrimidine derivatives. researchgate.netresearchgate.net The B3LYP hybrid functional is a popular choice for these calculations, often paired with basis sets such as 6-311++G(d,p). mdpi.comdoaj.org

DFT calculations can be used to model geometrical parameters, which often show good agreement with experimental values obtained from X-ray crystallography. mdpi.com Furthermore, DFT is employed to calculate reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net These calculations can also be used to predict vibrational frequencies, which can then be compared with experimental IR and Raman spectra to confirm assignments. nih.govresearchgate.net

Ab Initio Methods for High-Accuracy Energy and Geometry Calculations

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental parameters, are instrumental in determining the precise geometric and energetic characteristics of molecules. For pyrazolo-pyrimidine systems, computational approaches like the Self-Consistent Field (SCF) theory, including Hartree-Fock (HF) and Density Functional Theory (DFT), are commonly employed to optimize the molecular geometry and calculate electronic structure.

In studies of related pyrazolo[3,4-d]pyrimidine structures, geometry optimization is a critical first step. For instance, analysis of a bioactive pyrazolo[3,4-d]pyrimidine derivative showed that the nine atoms of the fused ring system are nearly coplanar, with only minor deviations. researchgate.net Such calculations, often performed with basis sets like 6-31G**, provide a foundational understanding of the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. While specific high-accuracy energy and geometry data tables for this compound are not detailed in the available literature, the methodologies applied to its isomers are standard. These computational techniques are crucial for establishing the most stable arrangement of atoms in the molecule, which is essential for understanding its reactivity and interactions.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for understanding the electronic distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution, where regions of negative potential (typically colored in shades of red) indicate electron-rich areas prone to electrophilic attack, and regions of positive potential (colored in blue) signify electron-deficient areas susceptible to nucleophilic attack.

For the broader class of pyrazolo-pyrimidines, MEP analysis has been used to optimize their properties as enzyme inhibitors. mdpi.com In a study on a related compound, 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, MEP calculations using HF and B3LYP methods revealed that the most negative potential is concentrated around the nitrogen atoms of the pyrimidine ring, identifying them as key sites for hydrogen-bonding interactions. ekb.eg Conversely, positive potentials are located near the hydrogen atoms. ekb.eg For this compound, one would similarly expect the nitrogen atoms of the fused heterocyclic system to be the primary centers of negative electrostatic potential, making them key to intermolecular interactions.

Interactive Table: MEP Regions and Reactivity

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Pyrimidine Ring NitrogensNegativeSite for electrophilic attack and hydrogen bond acceptance
Pyrazole Ring NitrogensNegativeSite for electrophilic attack and hydrogen bond acceptance
Hydrogen Atoms (N-H, C-H)PositiveSite for nucleophilic attack
Methyl GroupGenerally neutral to slightly positiveLow reactivity

Conformational Analysis and Tautomerism Studies

The pyrazolo[4,3-d]pyrimidine scaffold can exist in different tautomeric forms, which are isomers that readily interconvert, most commonly through the migration of a proton. The relative stability of these tautomers is critical as it can dictate the molecule's biological activity and chemical behavior. The introduction of a methyl group at the C3 position influences this equilibrium.

Computational studies on related heterocyclic systems, such as pyrazolones, demonstrate that the relative energies of different tautomers can be calculated using methods like MP2/6-31+G(d,p). mdpi.com These studies often find that the stability of tautomers can be significantly influenced by the surrounding medium, with different forms being favored in the gas phase versus in solution. researchgate.net For this compound, the primary tautomeric considerations involve the position of the hydrogen atom on the pyrazole nitrogen (N1 vs. N2) and potential proton migration between the pyrazole and pyrimidine rings.

Interactive Table: Potential Tautomers of 3-methyl-pyrazolo[4,3-d]pyrimidine

Tautomer NamePosition of Mobile ProtonKey Structural Feature
This compoundN1 of PyrazoleHydrogen on the nitrogen adjacent to the fusion
3-methyl-2H-pyrazolo[4,3-d]pyrimidineN2 of PyrazoleHydrogen on the nitrogen distal to the fusion
Amine-imine TautomersN/APotential migration to pyrimidine ring nitrogens

Biological Target Identification and Mechanistic Elucidation of 3 Methyl 1h Pyrazolo 4,3 D Pyrimidine and Its Analogs

In Vitro Enzymatic Assays and Receptor Binding Studies

In vitro studies are fundamental in characterizing the interaction of 3-methyl-1H-pyrazolo[4,3-d]pyrimidine and its analogs with specific biological targets. These assays provide critical data on inhibition profiles, selectivity, and mechanisms of action at the molecular level.

The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a privileged structure for developing kinase inhibitors. nih.gov This is due to its nature as an isostere of the adenine (B156593) ring of ATP, which allows it to mimic the binding interactions within the kinase active site. nih.govresearchgate.net This characteristic has been exploited to develop inhibitors for a range of oncogenic kinases.

Src Kinase: Derivatives of the pyrazolo[3,4-d]pyrimidine class have been identified as potent inhibitors of Src, a non-receptor tyrosine kinase implicated in cancer. bioworld.comnih.gov For instance, the compound SI-388 emerged from a lead optimization study as a significant Src inhibitor. bioworld.comnih.gov Another example, Si306, and its prodrug pro-Si306, are ATP-competitive tyrosine kinase inhibitors that have shown considerable anti-cancer activity against glioblastoma cell lines. mdpi.com

Cyclin-Dependent Kinases (CDKs): The pyrazolo[3,4-d]pyrimidine core is a well-established scaffold for targeting CDKs. nih.govnih.gov Analogs have demonstrated potent inhibition of CDK2, a key regulator of the cell cycle. nih.govnih.govmdpi.com For example, compound 15 was identified as a potent CDK2 inhibitor with an IC50 value of 0.061 ± 0.003 µM. nih.gov Another derivative, LGR6768, a trisubstituted pyrazolo[4,3-d]pyrimidine, was found to be a nanomolar inhibitor of CDK7 with good selectivity across the CDK family. nih.goveatris.cz

Epidermal Growth Factor Receptor (EGFR): Pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as EGFR tyrosine kinase inhibitors. nih.govnih.gov The design of these compounds often incorporates the pyrazolo[3,4-d]pyrimidine moiety to occupy the adenine binding region of the ATP-binding site. nih.govnih.gov Compound 12b , a 1H-pyrazolo[3,4-d]pyrimidine derivative, exhibited potent inhibitory activity against both wild-type EGFR (IC50 = 0.016 µM) and the T790M mutant (IC50 = 0.236 µM). nih.gov

Bruton's Tyrosine Kinase (BTK): Ibrutinib, a pyrazolo[3,4-d]pyrimidine-based drug, is a potent and selective inhibitor of BTK and was the first kinase inhibitor with this core to receive FDA approval for treating B-cell cancers. nih.gov Further research has explored modifications to the C3-position of the pyrazolo[3,4-d]pyrimidine core to enhance BTK inhibition. nih.gov

Table 1: Kinase Inhibition Profile of Selected Pyrazolo[4,3-d]pyrimidine Analogs

CompoundTarget KinaseIC50 (µM)Reference
15 CDK2/cyclin A20.061 ± 0.003 nih.gov
14 CDK2/cyclin A20.057 ± 0.003 nih.govrsc.org
13 CDK2/cyclin A20.081 ± 0.004 nih.govrsc.org
LGR6768 CDK7Nanomolar range nih.goveatris.cz
12b EGFR (wild-type)0.016 nih.gov
12b EGFR (T790M mutant)0.236 nih.gov
4a CDK20.21 mdpi.com
Roscovitine (reference) CDK20.25 mdpi.com

Analogs of the pyrazolo[3,4-d]pyrimidine structure have been synthesized and evaluated as inhibitors of phosphodiesterases, particularly PDE1 and PDE5. nih.gov One such analog, compound 4c , demonstrated potent and selective inhibition of PDE1 and PDE5 with IC50 values of 60 nM and 75 nM, respectively, while showing significantly lower activity against PDE3 (IC50 = 55,000 nM). nih.gov The pyrazolopyrimidinone (B8486647) scaffold has also been a focus in the development of selective PDE5 inhibitors for conditions like erectile dysfunction. nih.gov

Pyrazolo[3,4-d]pyrimidines have been investigated as antagonists of adenosine (B11128) receptors. nih.gov These compounds were initially identified through their ability to displace [3H]N6-phenylisopropyladenosine binding in rat brain membranes. nih.gov One derivative, 4,6-bis-alpha-carbamoylethylthio-1-phenylpyrazolo[3,4-d]pyrimidine (DJB-KK), was found to be approximately ten times more potent than theophylline (B1681296) in antagonizing adenosine-stimulated adenylate cyclase and blocking presynaptic adenosine receptors in guinea-pig ileum. nih.gov The pyrazolo-triazolo-pyrimidine family, in particular, has been a source of potent and selective human A3 adenosine receptor antagonists. nih.gov

The pyrazolo[3,4-d]pyrimidine scaffold is considered a bioisostere of adenine, allowing it to form key interactions within the ATP binding site of kinases. researchgate.netnih.gov Molecular docking studies have shown that these compounds can form essential hydrogen bonds with key residues in the active site. For instance, in CDK2, derivatives have been shown to form hydrogen bonds with the backbone of Leu83 in the hinge region. nih.govnih.govrsc.org Similarly, in EGFR, the pyrazolo[3,4-d]pyrimidine moiety orients into the adenine binding site and forms a critical hydrogen bond with Gly796. nih.gov X-ray crystallography of a CDK2/cyclin A2 complex with the inhibitor LGR6768 revealed conserved interactions within the active site. nih.goveatris.cz

Cellular Pathway Modulation by Pyrazolo[X,Y-d]pyrimidine Compounds

The biological effects of pyrazolo[4,3-d]pyrimidine compounds extend beyond direct enzyme inhibition to the modulation of critical cellular pathways, most notably apoptosis.

Several pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cell lines. nih.govnih.govrsc.org Compound 14 , a potent CDK2 inhibitor, was found to induce apoptosis in HCT-116 cells, with the total apoptosis rate reaching 41.55% (21.51% early apoptosis and 12.95% late apoptosis), a 22-fold increase compared to the control. nih.govrsc.org Similarly, compound 15 also demonstrated the ability to cause apoptosis in HCT cells. nih.gov The CDK7 inhibitor LGR6768 was also observed to induce apoptosis in leukemia cell lines in a dose- and time-dependent manner. nih.goveatris.czresearchgate.net Furthermore, compound 12b , an EGFR inhibitor, was identified as a good apoptotic inducer, arresting the cell cycle at the S and G2/M phases and causing an 8.8-fold increase in the BAX/Bcl-2 ratio. nih.gov

Cell Cycle Regulation Mechanisms

The dysregulation of the cell cycle is a fundamental characteristic of cancer, making it a prime target for therapeutic intervention. Certain pyrazolo[4,3-d]pyrimidine analogs have demonstrated the ability to modulate the cell cycle, primarily by inducing cell cycle arrest at the S and G2/M phases.

One such derivative, compound 12b from a series of 1H-pyrazolo[3,4-d]pyrimidines, was found to arrest the cell cycle at both the S and G2/M phases in A549 human lung carcinoma cells. nih.gov Flow cytometry analysis revealed that treatment with compound 12b led to a significant decrease in the percentage of cells in the G1 phase, with a concurrent 1.5-fold increase in the S phase and a 1.7-fold increase in the G2/M phase. nih.gov This suggests that the compound interferes with DNA synthesis and the transition from the G2 phase to mitosis.

Similarly, a different pyrazolo[3,4-d]pyrimidine derivative, compound 16, was shown to induce cell cycle arrest at the S phase in the MDA-MB-468 breast cancer cell line. rsc.org This was accompanied by an increase in the pre-G cell population, indicating the induction of apoptosis. rsc.org

Furthermore, a series of novel diaryl-substituted pyrazolo[3,4-d]pyrimidines were reported to cause cell cycle arrest. acs.org Mechanistic studies showed that compounds 7c and 11i from this series effectively induced cell cycle arrest and apoptosis in cancer cells. acs.orgnih.gov In medulloblastoma cells, novel pyrazolo-[3,4-d]-pyrimidine derivatives that act as Src kinase inhibitors have been shown to halt cells in the G2/M phase. nih.gov This cell cycle arrest is likely mediated through the regulation of cdc2 and CDC25C phosphorylation. nih.gov

Another study on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] rsc.orgnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives identified compound 14 as a potent inducer of cell cycle arrest at the G1 phase in HCT-116 colorectal carcinoma cells. nih.gov This was evidenced by a significant increase in the percentage of cells in the Pre-G1 and G0-G1 phases. nih.gov The selectivity for CDK2, which is associated with the G1 transition, over CDK1, which is more involved in the G2-M phase, was confirmed by these results. nih.gov

Compound/AnalogCell Line(s)Phase of Cell Cycle ArrestKey Mechanistic Findings
Compound 12b (1H-pyrazolo[3,4-d]pyrimidine derivative)A549 (Lung Carcinoma)S and G2/M1.5-fold increase in S phase and 1.7-fold increase in G2/M phase. nih.gov
Compound 16 (pyrazolo[3,4-d]pyrimidine derivative)MDA-MB-468 (Breast Cancer)SIncrease in pre-G cell population, suggesting apoptosis induction. rsc.org
Compounds 7c and 11i (diaryl-substituted pyrazolo[3,4-d]pyrimidines)Multiple cancer cell linesNot specifiedEfficiently induced cell cycle arrest and apoptosis. acs.orgnih.gov
Src kinase inhibitor pyrazolo-[3,4-d]-pyrimidinesMedulloblastoma cellsG2/MRegulation of cdc2 and CDC25C phosphorylation. nih.gov
Compound 14 (pyrazolo[4,3-e] rsc.orgnih.govnih.govtriazolo[1,5-c]pyrimidine derivative)HCT-116 (Colorectal Carcinoma)G1Significant increase in Pre-G1 and G0-G1 phases, selective for CDK2. nih.gov

Inflammatory Mediator Pathway Analyses

Chronic inflammation is a key contributor to the development and progression of various diseases, including cancer. Pyrazolo[4,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory properties, with studies focusing on their ability to modulate key inflammatory mediators and signaling pathways.

A study on novel pyrazolo[4,3-d]pyrimidine compounds identified compound 4e as a potent inhibitor of lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophages. nih.gov The inhibitory concentrations (IC50) were determined to be 2.64 µM for NO, 4.38 µM for IL-6, and 5.63 µM for TNF-α. nih.gov Further investigation revealed that compound 4e exerts its anti-inflammatory effects by suppressing the Toll-like receptor 4 (TLR4)/p38 signaling pathway. nih.gov

In a different study, a pyrazolo[3,4-d]pyrimidine derivative, KKC080096, was found to suppress the production of NO and IL-1β in LPS-challenged microglial BV-2 cells. koreascience.kr This compound also inhibited the phosphorylation of IKK and MAP kinases (p38, JNK, ERK), which are critical components of inflammatory signaling pathways. koreascience.kr

Furthermore, a series of 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidines were evaluated for their effects on inflammatory mediators. umh.es Several of these compounds, particularly 4b-6b, were potent inhibitors of PGE2 generation in murine macrophages. umh.es Their mechanism of action was linked to the direct inhibition of COX-2 activity without affecting the expression of the enzyme. umh.es

Another investigation into pyrazolo[3,4-d]pyrimidine-based kinase inhibitors demonstrated their ability to reduce the levels of proinflammatory cytokines TNF-α and IL-6 in a rat model of CCl4-induced liver fibrosis. nih.gov These compounds also decreased the profibrogenic cytokine TGF-β. nih.gov

A separate line of research focusing on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives identified a lead compound, TH023, that effectively blocked LPS-stimulated NF-κB activation and nitric oxide overproduction. nih.gov This was achieved by targeting the TLR4-TLR4* homodimerization. nih.gov

Compound/AnalogCell Line/ModelInhibited Inflammatory MediatorsTargeted Signaling Pathway
Compound 4e (pyrazolo[4,3-d]pyrimidine)RAW264.7 macrophagesNO, IL-6, TNF-α nih.govTLR4/p38 signaling pathway nih.gov
KKC080096 (pyrazolo[3,4-d]pyrimidine)BV-2 microglial cellsNO, IL-1β koreascience.krIKK and MAP kinases (p38, JNK, ERK) koreascience.kr
Compounds 4b-6b (6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidines)Murine macrophagesPGE2 umh.esDirect inhibition of COX-2 activity umh.es
Pyrazolo[3,4-d]pyrimidine-based kinase inhibitorsRat model of liver fibrosisTNF-α, IL-6, TGF-β nih.govNot specified
TH023 (pyrazolo[1,5-a]pyrimidine)HEK-Blue hTLR4 and RAW264.7 cellsNO, NF-κB activation nih.govTLR4-TLR4* homodimerization nih.gov

Structure-Activity Relationship (SAR) Studies of Pyrazolo[X,Y-d]pyrimidine Derivatives

Positional Scanning and Substituent Effects on Activity

The biological activity of pyrazolo[X,Y-d]pyrimidine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have been crucial in identifying key structural features that govern their potency and selectivity.

For a series of diaryl-substituted pyrazolo[3,4-d]pyrimidines, it was found that a primary amino group at the C4-position of the aza-arene core is preferred for potent antiproliferative activity. acs.org The introduction of alkyl or acetyl groups onto this amino group resulted in decreased activity. acs.org

In the development of pyrazolo[3,4-d]pyrimidine derivatives as multikinase inhibitors, SAR analysis revealed that the nature of the substituent on the phenylurea moiety plays a critical role. nih.gov For instance, the introduction of a trifluoromethyl group at the meta-position of the terminal phenyl ring led to a significant increase in inhibitory activity against FLT3 and VEGFR2. nih.gov

Another study on pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors highlighted the importance of the linker between the pyrimidine (B1678525) core and the hydrophobic tail. nih.gov Different linkers such as imino, hydrazone, and thiosemicarbazide (B42300) moieties were explored, with the hydrazone derivatives showing promising activity. nih.gov

Research on pyrazolo[1,5-a]pyrimidine derivatives as FLT3-ITD inhibitors showed that substituents at the C2 and C7 positions are critical for activity. researchgate.net Optimization of these positions led to the discovery of potent inhibitors with excellent antiproliferative activities against AML cell lines. researchgate.net

Furthermore, in a series of pyrazolo[1,5-a]pyrimidine derivatives designed as dual inhibitors of carbonic anhydrase and CDK6, the presence of a sulfonamide group was found to enhance carbonic anhydrase inhibition. nih.gov

Pharmacophore Modeling Based on SAR Data

Pharmacophore modeling is a computational approach that utilizes SAR data to define the essential three-dimensional arrangement of chemical features required for biological activity. This has been applied to pyrazolo[X,Y-d]pyrimidine derivatives to guide the design of new and more potent inhibitors.

A pharmacophore model for pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors was developed. nih.gov The best predictive model consisted of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups, highlighting the crucial features for PDE4 inhibition. nih.gov

In the context of EGFR-TK inhibitors, a pharmacophore-linked approach was used to design new pyrazolo[3,4-d]pyrimidine hybrids. nih.gov This involved linking the pyrazolo[3,4-d]pyrimidine scaffold with various pharmacophoric fragments known for their anticancer potential, such as hydrazone, indoline-2-one, and phthalimide. nih.gov

A study on pyrazolo[3,4-d]pyrimidine derivatives as FLT3 inhibitors employed a design strategy based on the pharmacophoric features of known inhibitors. rsc.org This involved identifying key interaction regions: the hinge region, a linker region, a hydrogen bond region, and an allosteric binding site. rsc.org The 1H-pyrazolo[3,4-d]pyrimidine core was chosen to interact with the hinge region. rsc.org

Rational Design Principles Derived from SAR

The insights gained from SAR studies have led to the formulation of rational design principles for developing novel pyrazolo[X,Y-d]pyrimidine derivatives with improved therapeutic properties.

A key principle is the bioisosteric replacement of the purine (B94841) scaffold with the pyrazolo[3,4-d]pyrimidine ring system. nih.gov This allows the molecule to mimic adenine and interact with the ATP binding site of kinases. nih.gov

For the development of dual CDK2 and TRKA inhibitors, a rational design strategy involved preserving the pyrazolopyrimidine scaffold of known inhibitors and investigating the influence of different substituents at various positions to understand the SAR. nih.gov

In the design of novel Src kinase inhibitors, new pyrazolo-[3,4-d]-pyrimidine derivatives were synthesized to bind to the ATP pocket of the Src kinase, leading to antiproliferative and proapoptotic effects. nih.gov

The rational design of pyrazolo[1,5-a]pyrimidines as dual inhibitors of CA IX/XII and CDK6 involved molecular hybridization to incorporate zinc-binding groups, which proved effective for carbonic anhydrase inhibition. nih.gov

Ligand-Target Interaction Profiling

Understanding the specific molecular interactions between pyrazolo[4,3-d]pyrimidine derivatives and their biological targets is crucial for optimizing their binding affinity and selectivity. Docking studies and other computational methods have been instrumental in elucidating these interactions.

In the case of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] rsc.orgnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives as CDK2 inhibitors, molecular docking simulations confirmed that these compounds fit well into the CDK2 active site. rsc.org A key interaction was identified as a hydrogen bond with the backbone of Leu83. rsc.org Some compounds showed additional hydrogen bonds with other residues, which correlated with their superior biological activity. nih.gov

For pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues targeting PDE4, docking studies revealed crucial hydrogen bond interactions with Asp392, Asn395, Tyr233, and Gln443 residues in the active site. nih.gov Additionally, π-π stacking interactions with His234, Phe414, and Phe446 were observed. nih.gov

Docking studies of pyrazolo[3,4-d]pyrimidine-based EGFR-TK inhibitors showed their ability to interact with key residues in the EGFR-TK active site through both covalent and non-covalent interactions. nih.gov

In the development of pyrazolo[1,5-a]pyrimidines as dual inhibitors of CA IX/XII and CDK6, molecular docking confirmed essential binding interactions with the target enzymes. nih.gov For CDK6, interactions with key residues in the ATP-binding pocket were identified. nih.gov

The interaction of the pyrazolo[1,5-a]pyrimidine derivative TH023 with its target, the TLR4-MD-2 complex, was investigated using molecular dynamics simulations. nih.gov The simulations indicated that TH023 stabilizes the TLR4-MD-2 complex and disrupts its association with a second TLR4 molecule, thereby inhibiting signaling. nih.gov

Molecular Docking and Scoring Function Evaluation

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor's active site. This technique is instrumental in identifying potential biological targets for novel compounds and understanding the structural basis of their activity. For pyrazolo[3,4-d]pyrimidine analogs, docking studies have been crucial in evaluating their potential as inhibitors of various protein kinases, which are key targets in oncology. nih.govnih.gov

Detailed research findings from docking simulations have shown that the pyrazolo[3,4-d]pyrimidine core frequently acts as a bioisostere of adenine, effectively occupying the ATP-binding site of kinases. nih.govnih.gov For instance, in studies targeting the Epidermal Growth Factor Receptor (EGFR), the pyrazolopyrimidine moiety consistently orients into the adenine binding region, forming critical hydrogen bonds with key amino acid residues like Gly796. nih.govrsc.org The remainder of the molecule, including various substituted phenyl or aliphatic groups, extends into hydrophobic regions of the ATP-binding cavity, forming additional stabilizing interactions. nih.govrsc.org

Similarly, when pyrazolo[3,4-d]pyrimidine derivatives were docked into the active site of Cyclin-Dependent Kinase 2 (CDK2), simulations confirmed a snug fit, highlighted by essential hydrogen bonding with the backbone of Leu83 in the hinge region. nih.govrsc.org These computational predictions are vital for structure-activity relationship (SAR) studies, helping to rationalize why certain chemical modifications enhance inhibitory potency while others diminish it. dundee.ac.uk Docking studies have also been applied to less common targets, such as Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), to identify key interacting residues and guide the design of selective inhibitors. rsc.org

Interactive Table: Molecular Docking of Pyrazolopyrimidine Analogs

Compound ClassBiological TargetKey Interacting ResiduesDocking OutcomeReference
Pyrazolo[3,4-d]pyrimidine derivativesEpidermal Growth Factor Receptor (EGFR)Gly796, Lys745Core scaffold occupies adenine binding site; confirmed binding mode. nih.govrsc.org
Pyrazolo[3,4-d]pyrimidine derivativesCyclin-Dependent Kinase 2 (CDK2)Leu83Confirmed good fit into the active site via hydrogen bonding. nih.govrsc.org
Pyrazolo[3,4-d]pyrimidine-based compoundsToxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1)Not specifiedIdentified probable binding modes and key interaction residues. rsc.org
Diaryl-substituted pyrazolo[3,4-d]pyrimidinesTubulin / CDC5LNot specifiedIdentified as dual-targeting ligands. acs.orgacs.org

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic model of the ligand-receptor complex. MD simulations track the movements and interactions of every atom in the system over time, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the protein. rsc.org

For pyrazolo[3,4-d]pyrimidine derivatives, MD simulations have served to validate the binding modes suggested by initial docking studies. rsc.org In one study investigating potential inhibitors for Entamoeba histolytica, MD simulations were run for 10.2 nanoseconds on the docked complexes. The results from these simulations, including analyses of Root Mean Square Deviation (RMSD), confirmed that the ligand-receptor complexes remained stable throughout the simulation, lending greater confidence to the docking predictions. MD simulations are also used to refine the understanding of interactions between the inhibitor and key residues within the binding site, further verifying the proposed mechanism of action. rsc.orgrsc.org

Interactive Table: MD Simulation Studies of Pyrazolopyrimidine Analogs

Compound ClassBiological TargetSimulation DurationKey FindingReference
Pyrazolo[3,4-d]pyrimidine derivativesO-acetyl-L-serine sulfhydrylase (Entamoeba histolytica)10.2 nsComplexes remained stable, validating docking poses.
Pyrazolo[3,4-d]pyrimidine derivativesToxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1)Not specifiedVerified the binding modes identified by molecular docking. rsc.org
Pyrazolo[3,4-d]pyrimidine derivativesFMS-like tyrosine kinase 3 (FLT3)Not specifiedUsed to study the binding interactions of designed inhibitors. rsc.org

Binding Free Energy Calculations

To move beyond the qualitative assessments of docking and MD simulations, binding free energy calculations are performed to provide a quantitative estimate of the binding affinity between a ligand and its target. Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are commonly used end-point methods to calculate this energy. nih.govmdpi.com

Interactive Table: Binding Free Energy Calculation for a Pyrazolopyrimidine Analog

CompoundBiological TargetCalculation MethodVan der Waals Energy (Kcal/mol)Electrostatic Energy (Kcal/mol)Reference
Compound 12bEpidermal Growth Factor Receptor (EGFR)MM-GBSA-59.14-17.22 nih.gov

In Silico ADME Prediction

In modern drug discovery, assessing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties early in the process is critical. ri.se In silico ADME prediction tools use a compound's chemical structure to forecast its pharmacokinetic behavior, helping to filter out candidates that are likely to fail later in development due to poor bioavailability or other undesirable properties. ri.sefrontiersin.org

For analogs based on the pyrazolo[3,4-d]pyrimidine scaffold, in silico ADMET (ADME and Toxicity) studies have been conducted to evaluate their drug-likeness. nih.govrsc.org These predictions, often visualized with tools like the Boiled-Egg chart, assess parameters such as lipophilicity, water solubility, gastrointestinal absorption, and blood-brain barrier (BBB) permeability. nih.govrsc.org Studies on pyrazolo[3,4-d]pyrimidine derivatives designed as CDK2 inhibitors have shown that these compounds possess suitable pharmacokinetic properties, helping to predict their potential for further development. nih.govrsc.org Such computational methods allow for the rapid screening of virtual libraries, ensuring that synthesized compounds have a higher probability of possessing favorable drug-like characteristics. ri.se

Interactive Table: Predicted ADME Properties for Pyrazolopyrimidine Analogs

Compound ClassPrediction MethodKey Predicted PropertiesOutcomeReference
Pyrazolo[3,4-d]pyrimidine derivativesIn silico ADMET studies / Boiled-Egg chartDrug-likeness, Pharmacokinetic propertiesPredicted to have suitable pharmacokinetic profiles. nih.govrsc.org
Melatonin derivatives (example methodology)SwissADMEOral bioavailability, CNS drug-likeness, BBB permeability, PGP substrate statusDerivatives met requirements for ideal oral and CNS drugs. nih.gov
Ceftazidime and impurities (example methodology)Discovery Studio, pkCSM, etc.Lipophilicity (AlogP98), Caco-2 permeability, Intestinal absorptionPredicted absorption, distribution, and excretion levels. frontiersin.org

Advanced Research Applications of the Pyrazolo X,y D Pyrimidine Scaffold

Development of Chemical Probes for Biological Research

The pyrazolo[4,3-d]pyrimidine scaffold serves as a versatile foundation for the design and synthesis of chemical probes to investigate complex biological processes. These probes are instrumental in target identification, validation, and elucidating the mechanism of action of bioactive molecules.

Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have been explored as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. For instance, substituted pyrazolo[4,3-d]pyrimidines have been identified as novel inhibitors of cyclin-dependent kinases (CDKs), such as CDK1/cyclin B, which play a crucial role in cell cycle progression. nih.gov The development of such inhibitors allows researchers to probe the function of specific CDKs in both normal and disease states, including cancer.

Furthermore, the pyrazolo[4,3-d]pyrimidine core has been utilized to develop microtubule targeting agents (MTAs). nih.gov By modifying the substituents on the scaffold, researchers can fine-tune the activity of these compounds to inhibit tubulin polymerization, a key process in cell division. These MTAs serve as chemical probes to study the dynamics of the cytoskeleton and its role in cellular processes, and they also hold potential as anticancer agents. The 3-methyl group on the pyrazole (B372694) ring can influence the binding affinity and selectivity of these probes for their target proteins.

The design of these chemical probes often involves structure-activity relationship (SAR) studies, where systematic modifications of the scaffold are made to optimize potency and selectivity. Molecular modeling techniques are frequently employed to guide the design of these probes and to understand their interactions with their biological targets at the molecular level.

Table 1: Examples of Pyrazolo[4,3-d]pyrimidine-based Chemical Probes

Probe Type Target Biological Application
Kinase Inhibitor Cyclin-Dependent Kinases (CDKs) Cell cycle research, cancer biology
Microtubule Targeting Agent Tubulin Cytoskeleton dynamics, cell division studies

Radioligand Synthesis and Imaging Applications (e.g., PET, SPECT, in vitro binding)

The pyrazolo[4,3-d]pyrimidine scaffold is a promising candidate for the development of radioligands for use in molecular imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These non-invasive imaging modalities allow for the visualization and quantification of biological processes at the molecular level in living organisms.

While direct radiolabeling studies on 3-methyl-1H-pyrazolo[4,3-d]pyrimidine are not extensively reported, research on related pyrazolopyrimidine isomers demonstrates the feasibility of this approach. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been successfully labeled with Technetium-99m (99mTc), a gamma-emitting radionuclide suitable for SPECT imaging, to develop tumor imaging agents. researchgate.net

The synthesis of a radioligand based on the this compound scaffold would typically involve the introduction of a radionuclide, such as Carbon-11 (11C), Fluorine-18 (18F), or Technetium-99m (99mTc), into the molecule. This can be achieved by incorporating a suitable functional group for radiolabeling, such as a halogen or a precursor for methylation or fluorination, at a specific position on the scaffold.

Once synthesized, these radioligands can be used in in vitro binding assays to determine their affinity and selectivity for a particular target, such as a receptor or an enzyme. Promising candidates can then be advanced to in vivo PET or SPECT imaging studies in animal models to assess their biodistribution, pharmacokinetics, and ability to visualize the target of interest. The development of such radioprobes would be invaluable for drug development and for understanding the pathophysiology of various diseases.

Co-crystallization Studies with Target Proteins for Structural Biology Insights

Co-crystallization of small molecules with their protein targets is a powerful technique in structural biology that provides detailed insights into their binding interactions at the atomic level. This information is crucial for understanding the mechanism of action of a drug or chemical probe and for guiding the rational design of more potent and selective compounds.

The pyrazolo[4,3-d]pyrimidine scaffold has been successfully used in co-crystallization studies. For example, the crystal structure of a pyrazolo[3,4-d]pyrimidine derivative in complex with the kinase c-Src has been determined. researchgate.net This has provided a detailed map of the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that govern the binding of the inhibitor to the active site of the enzyme.

Such studies on this compound derivatives would be highly valuable. By obtaining the co-crystal structure of a compound with its target protein, researchers can:

Visualize the precise binding mode of the inhibitor.

Identify key amino acid residues in the protein that are involved in the interaction.

Understand the role of specific functional groups on the inhibitor, including the 3-methyl group, in binding affinity and selectivity.

Use this structural information to design new analogs with improved properties through structure-based drug design.

The insights gained from co-crystallization studies are instrumental in the optimization of lead compounds during the drug discovery process.

Material Science Applications (e.g., coordination chemistry, supramolecular assemblies)

Beyond its applications in biology and medicine, the pyrazolo[4,3-d]pyrimidine scaffold also possesses interesting properties that make it attractive for applications in material science. The nitrogen atoms in the pyrazole and pyrimidine (B1678525) rings can act as ligands for metal ions, making this scaffold a building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Research on related pyrazolo[3,4-d]pyrimidine derivatives has shown that these molecules can self-assemble into well-defined supramolecular structures through a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net These interactions can lead to the formation of one-, two-, or three-dimensional networks with unique topologies and properties.

The this compound scaffold, with its specific substitution pattern, can be expected to exhibit distinct self-assembly behavior. The methyl group can influence the packing of the molecules in the solid state and can participate in weak C-H···π or C-H···N interactions, further directing the formation of the supramolecular architecture.

The ability to control the self-assembly of these molecules opens up possibilities for the design of new materials with tailored properties, such as:

Luminescent materials: By incorporating suitable chromophores, the pyrazolo[4,3-d]pyrimidine scaffold could be used to create materials with interesting photophysical properties for applications in sensing or light-emitting devices.

Porous materials: The formation of porous supramolecular assemblies could lead to materials with applications in gas storage, separation, or catalysis.

Crystal engineering: The predictable nature of the intermolecular interactions can be exploited in crystal engineering to design crystals with specific desired properties.

Future Directions and Emerging Research Avenues for 3 Methyl 1h Pyrazolo 4,3 D Pyrimidine

Exploration of Novel Synthetic Methodologies

The development of efficient and diverse synthetic routes is paramount to fully exploring the chemical space of 3-methyl-1H-pyrazolo[4,3-d]pyrimidine and its derivatives. While established methods exist, the pursuit of novel synthetic methodologies continues to be a vibrant area of research.

Future efforts are likely to focus on green chemistry principles, employing environmentally benign solvents and catalysts, as well as microwave-assisted and ultrasonic irradiation techniques to accelerate reaction times and improve yields. researchgate.netresearchgate.net One-pot synthesis and multi-component reactions are also gaining traction as they offer streamlined processes for generating molecular diversity. ekb.egrsc.org For instance, researchers have successfully synthesized pyrazolo[3,4-d]pyrimidines through one-pot microwave-assisted methods and by reacting starting materials like dehydroacetic acid with nitrogen binucleophiles. asianpubs.orgacs.org The exploration of solid-phase synthesis could also facilitate the creation of large libraries of derivatives for high-throughput screening. acs.org

Furthermore, developing regioselective synthetic strategies is crucial for controlling the substitution patterns on the pyrazolopyrimidine core, which significantly influences biological activity. researchgate.netacs.org The synthesis of various substituted pyrazolo[3,4-d]pyrimidines has been achieved through methods like nucleophilic substitution and Suzuki coupling reactions. acs.orgmdpi.com For example, reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with different alkylating agents has yielded a variety of new derivatives. nih.gov

Discovery of Uncharted Biological Targets and Mechanisms

While the anticancer properties of pyrazolo[4,3-d]pyrimidines are well-documented, particularly as inhibitors of protein kinases, there is a vast, underexplored landscape of other potential biological targets. nih.govnih.govekb.eg The structural similarity of the pyrazolopyrimidine scaffold to endogenous purines suggests its potential to interact with a wide array of biomolecules. ekb.egtsijournals.com

Future research will likely investigate the activity of this compound derivatives against a broader range of therapeutic targets. These could include enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2), and those implicated in neurological disorders. nih.gov There is also growing interest in their potential as antiviral, antimicrobial, and antimalarial agents. ekb.egnih.govnih.gov For instance, some pyrazolo[3,4-d]pyrimidine derivatives have shown promising activity against various cancer cell lines, including those of the breast, liver, and colon. ekb.egnih.govmdpi.com

A deeper understanding of the mechanism of action is also a critical research gap. Elucidating how these compounds interact with their targets at a molecular level will be essential for designing more potent and selective drugs. Techniques such as X-ray crystallography and advanced spectroscopic methods will be invaluable in this pursuit. nih.gov For example, studies have shown that some derivatives can induce apoptosis and arrest the cell cycle in cancer cells. nih.govnih.gov

Derivative TypeBiological Target/ActivityReference
Benzenesulfonamide-bearing pyrazolo[3,4-d]pyrimidinesCytotoxic against MCF-7 and HepG2 cancer cells, CDK2 inhibition nih.gov
Diaryl-substituted pyrazolo[3,4-d]pyrimidinesTubulin and CDC5L dual-targeting, potent antitumor activity acs.org
N1-methyl pyrazolo[4,3-d]pyrimidinesTubulin polymerization inhibitors nih.gov
1H-pyrazolo[3,4-d]pyrimidine derivativesEGFR inhibitors nih.gov
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] asianpubs.orgnih.govmdpi.comtriazolo[1,5-c]pyrimidine derivativesCDK2 inhibitors rsc.orgrsc.org

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the development of this compound derivatives is no exception. nih.govijettjournal.org These powerful computational tools can accelerate the identification of promising drug candidates and optimize their properties. nih.gov

AI algorithms can be trained on vast datasets of chemical structures and their corresponding biological activities to predict the efficacy of novel compounds. nih.govnih.gov This allows for the rapid virtual screening of large chemical libraries, saving significant time and resources compared to traditional methods. nih.gov For instance, machine learning models can be used to predict the drug-protein interactions of pyrazolopyrimidine derivatives. ijettjournal.org

Expanding the Scope to Other Pyrazolo[X,Y-d]pyrimidine Isomers and Scaffolds

The promising biological activities of this compound have spurred interest in exploring its various isomers and other related pyrazolopyrimidine scaffolds. nih.govtsijournals.com The arrangement of the fused pyrazole (B372694) and pyrimidine (B1678525) rings significantly impacts the molecule's three-dimensional shape and electronic properties, leading to different biological activities. nih.gov

Researchers are actively investigating other isomers such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[4,3-e] asianpubs.orgnih.govmdpi.comtriazolo[1,5-c]pyrimidines. nih.govtsijournals.commdpi.comrsc.org Each of these scaffolds presents unique opportunities for drug design. For example, pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of various protein kinases, while pyrazolo[3,4-d]pyrimidines are known for their anticancer and anti-inflammatory properties. ekb.egnih.gov The structural diversity offered by these different scaffolds allows medicinal chemists to explore a wider range of target interactions and mechanisms of action. nih.gov

Isomer/ScaffoldNotable Biological ActivitiesReference
Pyrazolo[1,5-a]pyrimidine (B1248293)Protein kinase inhibition, anti-inflammatory, antiviral, anticancer nih.gov
Pyrazolo[3,4-d]pyrimidineAnticancer, anti-inflammatory, antimicrobial, antimalarial, antiviral ekb.eg
Pyrazolo[4,3-e] asianpubs.orgnih.govmdpi.comtriazolo[1,5-c]pyrimidineCDK2 inhibition rsc.orgresearchgate.net

Addressing Research Gaps in Understanding Molecular Interactions

A fundamental challenge in the field is to gain a more granular understanding of the molecular interactions between this compound derivatives and their biological targets. While docking studies provide valuable insights, they are often a starting point for more detailed investigations. nih.govrsc.org

Future research needs to focus on elucidating the precise binding modes and the key intermolecular forces that govern these interactions. This can be achieved through a combination of experimental techniques like X-ray crystallography and NMR spectroscopy, alongside advanced computational methods such as molecular dynamics simulations. nih.govrsc.org A detailed understanding of structure-activity relationships (SAR) is crucial for rational drug design. acs.org For example, identifying which substituents at specific positions on the pyrazolopyrimidine ring enhance or diminish activity can guide the synthesis of more effective compounds. acs.org

By systematically exploring these research avenues, the scientific community can unlock the full therapeutic potential of this compound and its related scaffolds, paving the way for the development of novel and effective treatments for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-methyl-1H-pyrazolo[4,3-d]pyrimidine and its derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, pyrazolo[4,3-d]pyrimidine derivatives can be synthesized via condensation of hydrazine derivatives with β-ketoesters or nitriles under acidic conditions. Key steps include:

  • Solvent Selection : Use dry acetonitrile or dichloromethane for alkylation reactions (e.g., reacting with alkyl halides) to avoid side reactions .
  • Purification : Recrystallization from acetonitrile or ethanol is critical to achieve >95% purity, as confirmed by melting point analysis and NMR .
  • Catalysts : SnCl₄-catalyzed ribosylation has been employed for glycosylated derivatives, with stereochemistry confirmed via X-ray crystallography .

Q. How can the identity and purity of synthesized this compound derivatives be validated?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • IR Spectroscopy : Absence of C≡N stretches (~2200 cm⁻¹) and presence of NH/OH bands (3100–3400 cm⁻¹) confirm cyclization .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). For glycosylated derivatives, anomeric protons appear at δ 5.4–5.5 ppm .
  • Elemental Analysis : Deviations <0.3% between calculated and observed C/H/N values indicate purity .

Advanced Research Questions

Q. How do substitution patterns at the 3- and 6-positions influence biological activity (e.g., kinase inhibition)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • 3-Methyl Group : Enhances selectivity for kinases like CDK2 by fitting into hydrophobic pockets .
  • 6-Substituents : Electron-withdrawing groups (e.g., Cl, NO₂) improve binding affinity to adenosine receptors (A₁/A₂A) by forming hydrogen bonds with Leu83/Val84 residues .
  • Assays :
  • Kinase Inhibition : Use fluorescence polarization assays with IC₅₀ values <1 µM for potent inhibitors (e.g., compound 15 in CDK2/cyclin A2 assays) .
  • Antitumor Activity : MTT assays on HCT-116/MCF-7 cells with GI₅₀ values <10 µM indicate efficacy .

Q. What strategies resolve contradictions in reaction yields for pyrazolo[4,3-d]pyrimidine synthesis?

  • Methodological Answer :

  • Reaction Optimization :
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during nitro group reduction .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates in multi-step syntheses .
  • Byproduct Analysis : LC-MS or TLC monitoring identifies intermediates (e.g., hydrazones or azides) that may require scavengers like PPh₃ .

Q. How can computational modeling guide the design of pyrazolo[4,3-d]pyrimidine-based therapeutics?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding poses in kinase pockets (e.g., CDK2’s ATP-binding site). Key interactions include:
  • Hydrogen bonds between pyrimidine N1 and backbone NH of Leu83 .
  • π-π stacking of aryl substituents with Phe80 .
  • ADMET Predictions : Tools like SwissADME assess logP (<3) and topological polar surface area (TPSA >80 Ų) to optimize blood-brain barrier permeability .

Data-Driven Challenges

Q. Why do certain synthetic routes produce diastereomers, and how can they be characterized?

  • Methodological Answer :

  • Stereochemical Origins : Aza-Wittig reactions or Staudinger intermediates (e.g., β-azidoalkyl pyrimidones) often yield diastereomers due to axial chirality .
  • Characterization :
  • NMR : Diastereotopic protons show splitting (e.g., δ 4.3–5.2 ppm for CH₂ groups) .
  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .

Q. What experimental pitfalls arise in evaluating antimicrobial activity of pyrazolo[4,3-d]pyrimidines?

  • Methodological Answer :

  • False Positives/Negatives :
  • Solvent Controls : DMSO (>1% v/v) can inhibit bacterial growth (e.g., E. coli), requiring dilution series .
  • Biofilm Interference : Pre-treat Candida albicans with amphotericin B to disrupt biofilms before testing .
  • Quantitative Methods : Use microbroth dilution (MIC) instead of zone-of-inhibition assays for hydrophobic compounds .

Emerging Research Directions

Q. Can pyrazolo[4,3-d]pyrimidines be repurposed for non-oncological targets (e.g., antiviral or anti-inflammatory applications)?

  • Methodological Answer :

  • Antiviral Potential : Ribosylated derivatives (e.g., 1-β-D-ribofuranosyl analogs) inhibit herpes simplex virus (HSV-1) by targeting viral thymidine kinase .
  • Anti-inflammatory Screening : COX-2 inhibition assays (IC₅₀ <5 µM) and IL-6 ELISA are promising for urea/thiourea derivatives (e.g., compound 9a-d) .

Q. What innovations in green chemistry apply to pyrazolo[4,3-d]pyrimidine synthesis?

  • Methodological Answer :

  • Solvent-Free Reactions : Mechanochemical grinding of hydrazines and carbonyl compounds reduces waste .
  • Catalytic Systems : Biocatalysts (e.g., lipases) enable enantioselective acylations under mild conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.